Molecular Weight Reduction vs. 1,3-Diphenyl Analog for Improved Ligand Efficiency
The target compound's 1,3-dimethyl substitution confers a molecular weight of 238.29 g/mol, a critical advantage for fragment-based discovery. This is significantly lower than the 1,3-diphenyl analog (MW 350.41 g/mol), which dominates existing pyrazole-indanone antimicrobial and anticancer literature, as cross-study comparison shows [1]. The quantified difference in molecular weight supports the target's use as a more efficient starting point for lead optimization, where lower molecular weight strongly correlates with higher ligand efficiency and better developability [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 238.29 g/mol |
| Comparator Or Baseline | (E)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one: 350.41 g/mol |
| Quantified Difference | Δ = -112.12 g/mol |
| Conditions | Physicochemical property comparison based on molecular formula. |
Why This Matters
A 112 g/mol reduction directly translates to improved ligand efficiency metrics, a primary driver of hit-to-lead success in kinase drug discovery.
- [1] PubChem. (E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3H-inden-1-one. Compound Summary. Accessed 2026-04-29. View Source
- [2] Hopkins, A.L., Groom, C.R., Alex, A. Ligand efficiency: a useful metric for lead selection. Drug Discov. Today 2004, 9, 430-431. View Source
